SIS17

Description

Propriétés

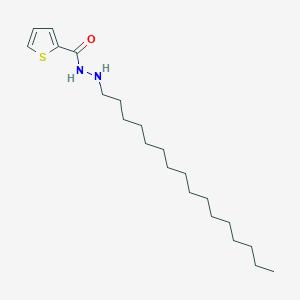

IUPAC Name |

N'-hexadecylthiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHXDCVZWHOWCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238689 |

Source

|

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder |

Source

|

| Record name | HYDROXYPROPYL METHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol |

Source

|

| Record name | HYDROXYPROPYL METHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

2374313-54-7 |

Source

|

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2374313-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of SIS17

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SIS17 is a potent and selective small-molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. Its primary mechanism of action is the inhibition of the defatty-acylase activity of HDAC11, leading to the hyperacetylation of cellular substrates. A key substrate identified is the mitochondrial enzyme Serine Hydroxymethyltransferase 2 (SHMT2). By preventing the demyristoylation of SHMT2, this compound modulates downstream signaling pathways, most notably the type I interferon (IFN) response. This targeted activity, coupled with a favorable selectivity profile against other HDAC isoforms, positions this compound as a valuable chemical probe for studying the biological functions of HDAC11 and as a potential therapeutic agent in oncology and immunology.

Core Mechanism of Action: Selective HDAC11 Inhibition

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of HDAC11. It has been demonstrated to be a highly selective inhibitor, showing minimal activity against other HDAC classes.

Quantitative Inhibition Data

The inhibitory potency of this compound against HDAC11 has been quantified using various substrates. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | Substrate | IC50 (μM) | Reference |

| HDAC11 | Myristoyl-H3K9 peptide | 0.83 | [1] |

| HDAC11 | Myristoyl-SHMT2 peptide | 0.27 | [1] |

Selectivity Profile: this compound has been shown to be highly selective for HDAC11. At a concentration of 100 μM, this compound did not exhibit significant inhibition of HDAC1, HDAC8 (Class I), HDAC4 (Class IIa), or sirtuins SIRT1, SIRT2, SIRT3, and SIRT6 (Class III).[1] This high degree of selectivity minimizes off-target effects and makes this compound a precise tool for elucidating the specific roles of HDAC11.

Downstream Signaling Effects: Modulation of SHMT2 and Type I Interferon Pathway

The primary downstream effect of this compound-mediated HDAC11 inhibition is the alteration of the post-translational modification of SHMT2.

Inhibition of SHMT2 Demyristoylation

HDAC11 functions as a defatty-acylase, specifically removing myristoyl groups from lysine (B10760008) residues of its substrates.[1] One of the key substrates of HDAC11 is SHMT2.[1] this compound, by inhibiting HDAC11, prevents the demyristoylation of SHMT2, leading to an increase in its fatty-acylated state.[1]

Impact on Type I Interferon Signaling

The fatty-acylation status of SHMT2 is critical for its function in regulating the type I interferon (IFN) signaling pathway. Increased fatty acylation of SHMT2, as induced by this compound, enhances the type I IFN response. The proposed mechanism involves the following steps:

-

Enhanced IFNAR1 Stability: Fatty-acylated SHMT2 is recruited to the type I interferon receptor subunit, IFNAR1. This interaction is thought to inhibit the ubiquitination and subsequent degradation of IFNAR1.

-

Increased STAT1 Phosphorylation: A more stable IFNAR1 leads to enhanced signaling upon interferon binding, resulting in increased phosphorylation of the signal transducer and activator of transcription 1 (STAT1).

-

Upregulation of Interferon-Stimulated Genes (ISGs): Phosphorylated STAT1 translocates to the nucleus and activates the transcription of a battery of interferon-stimulated genes (ISGs), which are crucial for antiviral and anti-proliferative responses.

Synergistic Antitumor Activity

Preliminary evidence suggests that this compound may have synergistic effects when combined with other anti-cancer agents. In a study, this compound exhibited synergistic cytotoxicity with the chemotherapeutic drug oxaliplatin (B1677828) in K562 human leukemia cells.[2] The underlying mechanism for this synergy is likely related to the ability of HDAC inhibitors to modulate chromatin structure and gene expression, potentially sensitizing cancer cells to DNA-damaging agents like oxaliplatin.

Experimental Protocols

In Vitro HDAC11 Inhibition Assay (HPLC-based)

This protocol is adapted from the methods described in the primary literature for determining the IC50 of this compound against HDAC11.[1]

Materials:

-

Recombinant human HDAC11

-

Myristoyl-H3K9 peptide substrate

-

This compound

-

Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile/water)

-

HPLC system with a C18 column

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add recombinant HDAC11 to the assay buffer.

-

Add the diluted this compound or vehicle control to the wells containing HDAC11 and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the myristoyl-H3K9 peptide substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding the quenching solution.

-

Analyze the samples by HPLC to separate the deacetylated product from the substrate.

-

Quantify the peak areas to determine the extent of enzymatic activity.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based SHMT2 Fatty Acylation Assay

This protocol outlines the general steps to assess the effect of this compound on the fatty acylation of endogenous SHMT2 in cells.[1]

Materials:

-

MCF7 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

Alkyne-tagged palmitic acid analog (e.g., Alk14)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

-

Streptavidin-agarose beads

-

SDS-PAGE gels and Western blotting reagents

-

Anti-SHMT2 antibody

Procedure:

-

Culture MCF7 cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

-

During the last few hours of treatment, add the alkyne-tagged palmitic acid analog to the culture medium to allow for metabolic labeling of acylated proteins.

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Perform a click chemistry reaction on the cell lysates by adding biotin-azide and the catalyst mixture to conjugate biotin (B1667282) to the alkyne-labeled acylated proteins.

-

Incubate the lysates with streptavidin-agarose beads to pull down the biotinylated (i.e., acylated) proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using an anti-SHMT2 antibody to detect the amount of acylated SHMT2.

-

Quantify the band intensities to determine the relative change in SHMT2 acylation upon this compound treatment.

Preclinical Outlook and Future Directions

While this compound has proven to be a valuable research tool, its development as a clinical candidate is still in the early stages. A notable challenge for many HDAC11 inhibitors has been achieving favorable pharmacokinetic properties.[3] Further preclinical studies are warranted to evaluate the in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile of this compound in relevant animal models of cancer and inflammatory diseases. The synergistic potential of this compound with existing therapies, particularly immune checkpoint inhibitors and DNA-damaging agents, represents a promising avenue for future investigation. The continued exploration of the downstream consequences of selective HDAC11 inhibition will undoubtedly uncover new therapeutic opportunities.

References

SIS17: A Selective Inhibitor of HDAC11's Defatty-Acylase Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the regulation of gene expression and various cellular processes by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[1] While most HDAC inhibitors target multiple HDACs, the development of isoform-specific inhibitors is crucial for dissecting the biological functions of individual HDACs and for creating more targeted therapeutics with potentially fewer side effects.[2] HDAC11, the sole member of the class IV HDAC family, has been a subject of increasing interest due to its unique enzymatic activity and its implications in various diseases.[1][3] Recent studies have revealed that HDAC11 possesses potent defatty-acylation activity, specifically demyristoylation, which is significantly more efficient than its deacetylase activity.[1][4]

This technical guide focuses on SIS17, a potent and selective inhibitor of HDAC11.[5] Developed through an activity-guided rational design approach, this compound has emerged as a valuable tool for studying the biological roles of HDAC11.[1][5] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

This compound acts as a selective inhibitor of HDAC11's enzymatic activity.[5] Its primary mechanism of action is the inhibition of the defatty-acylation of HDAC11 substrates.[1][5] One of the key identified substrates of HDAC11 is the serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme also found in the cytosol and nucleus.[1][6] HDAC11 removes the myristoyl group from a specific lysine residue on SHMT2.[1] By inhibiting this activity, this compound increases the fatty-acylation level of SHMT2 within cells.[1][6] This modulation of SHMT2's post-translational modification has downstream effects on cellular signaling, most notably on the type I interferon (IFN) signaling pathway.[3]

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Inhibitor | Target | Substrate | IC50 (μM) | Reference |

| This compound | HDAC11 | myristoyl-H3K9 peptide | 0.83 | [1][5] |

| This compound | HDAC11 | myristoyl-SHMT2 peptide | 0.27 | [1] |

| FT895 | HDAC11 | myristoyl-H3K9 peptide | 0.74 | [1] |

| SIS7 | HDAC11 | myristoyl-H3K9 peptide | 0.91 | [1] |

| SIS7 | HDAC11 | myristoyl-SHMT2 peptide | 1.0 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound and Other HDAC11 Inhibitors.

| Inhibitor | HDAC1 | HDAC8 | HDAC4 | SIRT1 | SIRT2 | SIRT3 | SIRT6 |

| This compound | No significant inhibition at 100 μM | No significant inhibition at 100 μM | No significant inhibition at 100 μM | No significant inhibition at 100 μM | No significant inhibition at 100 μM | No significant inhibition at 100 μM | No significant inhibition at 100 μM |

| FT895 | - | 9.2 μM | 25 μM | - | - | - | - |

Table 2: Selectivity Profile of this compound against other HDACs and Sirtuins. The data indicates that this compound is highly selective for HDAC11.[1]

Experimental Protocols

In Vitro HDAC11 Activity Assay (HPLC-based)

This protocol is adapted from the methods used in the characterization of this compound.[1]

Objective: To determine the in vitro inhibitory activity of this compound against HDAC11 using a myristoylated peptide substrate and analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Recombinant human HDAC11 enzyme

-

Myristoyl-H3K9 peptide substrate

-

This compound inhibitor

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HPLC system with a C18 column

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the recombinant HDAC11 enzyme, myristoyl-H3K9 peptide substrate, and the this compound dilution (or vehicle control).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an acidic solution (e.g., 1% trifluoroacetic acid).

-

Analyze the reaction mixture by reverse-phase HPLC to separate the acylated and deacetylated peptide products.

-

Quantify the peak areas corresponding to the substrate and product.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular SHMT2 Fatty-Acylation Assay

This protocol describes a cell-based assay to evaluate the effect of this compound on the fatty-acylation of endogenous SHMT2.[1]

Objective: To assess the ability of this compound to inhibit HDAC11 in a cellular context by measuring the change in SHMT2 acylation levels.

Materials:

-

MCF7 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Alkyne-tagged palmitic acid analog (Alk14)

-

This compound inhibitor

-

Lysis buffer (e.g., RIPA buffer)

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

-

Streptavidin beads

-

SDS-PAGE and western blotting reagents

-

Anti-SHMT2 antibody

Procedure:

-

Culture MCF7 cells to the desired confluency.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 6 hours).

-

During the last few hours of inhibitor treatment, add the alkyne-tagged fatty acid analog Alk14 to the culture medium to allow for metabolic labeling of acylated proteins.

-

Harvest the cells and lyse them to extract total protein.

-

Perform a click chemistry reaction to attach a biotin (B1667282) tag to the alkyne-labeled acylated proteins.

-

Use streptavidin beads to pull down the biotin-tagged (acylated) proteins.

-

Elute the pulled-down proteins and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a western blot using an anti-SHMT2 antibody to detect the amount of acylated SHMT2.

-

Quantify the band intensities to determine the relative increase in SHMT2 acylation in response to this compound treatment.

Visualizations

HDAC11-Mediated Signaling Pathway

The following diagram illustrates the role of HDAC11 in the type I interferon signaling pathway through the defatty-acylation of SHMT2. Inhibition of HDAC11 by this compound blocks this process, leading to an enhanced interferon response.

Caption: HDAC11 signaling pathway and the effect of this compound.

Experimental Workflow: Cellular SHMT2 Acylation Assay

The diagram below outlines the key steps in the cell-based assay to measure the effect of this compound on SHMT2 fatty-acylation.

Caption: Workflow for SHMT2 acylation assay.

Conclusion

This compound is a pioneering selective inhibitor of HDAC11, distinguished by its ability to potently block the enzyme's defatty-acylase activity.[1][5] Its high selectivity and cellular activity make it an invaluable chemical probe for elucidating the diverse biological functions of HDAC11, particularly its role in regulating protein fatty-acylation and its impact on immune signaling pathways.[1] The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further investigate the therapeutic potential of targeting HDAC11. While this compound itself may have limitations for clinical translation, it serves as a critical scaffold and pharmacological tool for the development of next-generation HDAC11 inhibitors.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. pnas.org [pnas.org]

- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alzdiscovery.org [alzdiscovery.org]

The Role of SIS17 in Inhibiting Demyristoylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein myristoylation, a crucial lipid modification, is dynamically regulated by the interplay of N-myristoyltransferases (NMTs) and demyristoylating enzymes. While NMTs catalyze the addition of a myristoyl group, recent discoveries have identified Histone Deacetylase 11 (HDAC11) as a key enzyme responsible for its removal, a process termed demyristoylation. This guide provides a comprehensive technical overview of SIS17, a selective inhibitor of HDAC11, and its role in the inhibition of demyristoylation. By inhibiting HDAC11, this compound effectively preserves the myristoylated state of substrate proteins, thereby modulating their function and downstream signaling pathways. This document details the mechanism of action of this compound, presents quantitative data on its potency and selectivity, outlines experimental protocols for its study, and visualizes its impact on cellular signaling.

Introduction: The Dynamics of Protein Myristoylation

Protein N-myristoylation is the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a protein. This modification is critical for a wide range of cellular processes, including signal transduction, protein-protein interactions, and the trafficking of proteins to membrane compartments. The level of protein myristoylation is not static; it is a reversible process controlled by the opposing activities of N-myristoyltransferases (NMTs), which add the myristoyl group, and demyristoylases, which remove it.

HDAC11, the sole member of the class IV histone deacetylase family, has been identified as a potent demyristoylase, exhibiting efficient defatty-acylation activity.[1][2][3] This discovery has opened new avenues for therapeutic intervention by targeting the removal of myristoylation. This compound has emerged as a valuable chemical probe and potential therapeutic lead due to its selective inhibition of HDAC11's demyristoylating activity.[1][4][5][6]

This compound: A Selective Inhibitor of HDAC11-Mediated Demyristoylation

This compound is a small molecule inhibitor designed to be a selective antagonist of HDAC11.[1] Its mechanism of action is centered on the inhibition of the enzymatic activity of HDAC11, which prevents the removal of myristoyl groups from lysine (B10760008) residues on substrate proteins.[1][4][6] A primary and well-characterized substrate of HDAC11 is the mitochondrial enzyme Serine Hydroxymethyltransferase 2 (SHMT2).[1][7][8] By inhibiting HDAC11, this compound increases the fatty-acylation level of SHMT2, thereby influencing its function in cellular signaling.[1][4]

Quantitative Data on this compound Activity and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Inhibitor | Target | Substrate | IC50 (μM) | Reference |

| This compound | HDAC11 | Myristoyl-H3K9 peptide | 0.83 | [1] |

| This compound | HDAC11 | Myristoyl-SHMT2 peptide | 0.27 | [1] |

| SIS7 | HDAC11 | Myristoyl-H3K9 peptide | 0.91 | [1] |

| SIS7 | HDAC11 | Myristoyl-SHMT2 peptide | 1.0 | [1] |

| FT895 | HDAC11 | Myristoyl-H3K9 peptide | 0.74 | [1] |

Table 1: In Vitro Inhibitory Potency of this compound and Other HDAC11 Inhibitors.

| Inhibitor (at 100 μM) | HDAC1 | HDAC8 | HDAC4 | SIRT1 | SIRT2 | SIRT3 | SIRT6 |

| This compound | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition |

| SIS7 | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition |

Table 2: Selectivity Profile of this compound against Other HDAC Isoforms.[1]

| Cell Line | Treatment | Effect | Concentration | Reference |

| MCF7 | This compound | Significant increase in fatty acylation of SHMT2 | 12.5 μM | [1] |

| K562 | This compound + Oxaliplatin | Synergistic cytotoxicity | Not specified | [9] |

| 769P | This compound + Oxaliplatin | Antagonistic effect on cytotoxicity | Not specified | [9] |

Table 3: Cellular Effects of this compound.

Signaling Pathways Modulated by this compound

The inhibition of HDAC11 by this compound has significant implications for cellular signaling, primarily through the modulation of the myristoylation status of its substrates. The HDAC11-SHMT2 axis is a key pathway affected by this compound.

The HDAC11-SHMT2-IFNαR1 Signaling Pathway

HDAC11-mediated demyristoylation of SHMT2 plays a crucial role in regulating the type I interferon (IFN) signaling pathway.[7][8] Myristoylated SHMT2 is involved in the deubiquitination of the type I interferon receptor (IFNαR1), leading to its stabilization and increased levels on the cell surface.[7] By inhibiting HDAC11, this compound promotes the myristoylated state of SHMT2, which in turn enhances IFNαR1 levels and potentiates type I IFN signaling.[1][7] This has therapeutic implications for viral infections, multiple sclerosis, and cancer, where enhanced type I IFN signaling is beneficial.[1]

Caption: The inhibitory effect of this compound on the HDAC11-SHMT2 signaling axis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on HDAC11 activity and substrate myristoylation.

In Vitro HDAC11 Activity Assay (Fluorogenic)

This protocol is adapted from commercially available HDAC11 assay kits and published methodologies.[10][11][12]

Materials:

-

Recombinant human HDAC11 enzyme

-

Fluorogenic HDAC substrate (e.g., a myristoylated lysine peptide with a fluorophore and quencher)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound and other inhibitors (dissolved in DMSO)

-

Developer solution (e.g., Trypsin-based, to cleave the deacetylated substrate and release the fluorophore)

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a black 96-well plate, add 40 µL of a master mix containing the HDAC substrate and assay buffer to all wells.

-

Add 5 µL of the diluted this compound or control solution (buffer with DMSO for positive control, and a known pan-HDAC inhibitor like Trichostatin A for inhibitor control) to the respective wells.

-

To initiate the reaction, add 5 µL of diluted HDAC11 enzyme (e.g., 20 ng/µL) to all wells except the "Blank" wells. For the "Blank" wells, add 5 µL of HDAC Assay Buffer.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of the developer solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Analysis of SHMT2 Fatty-Acylation

This protocol utilizes metabolic labeling with an alkyne-tagged fatty acid analog followed by click chemistry and western blotting.[1][4][13]

Materials:

-

MCF7 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

Alkyne-tagged myristic acid analog (e.g., 15-hexadecynoic acid)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents: Azide-biotin, copper(II) sulfate (B86663) (CuSO4), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with detergents)

-

SDS-PAGE gels and western blotting apparatus

-

Primary antibody against SHMT2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Metabolic Labeling:

-

Plate MCF7 cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) for a specified time (e.g., 6 hours).

-

During the treatment period, supplement the cell culture medium with the alkyne-tagged myristic acid analog (e.g., 50 µM).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Click Chemistry Reaction:

-

To the cell lysates, add the click chemistry reagents in the following order: azide-biotin, TCEP, TBTA, and CuSO4.

-

Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

-

-

Streptavidin Pulldown:

-

Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture the biotinylated (and thus myristoylated) proteins.

-

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against SHMT2, followed by an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

The intensity of the SHMT2 band will correspond to the level of its fatty-acylation, which is expected to increase with this compound treatment.

-

Caption: A generalized experimental workflow for assessing protein myristoylation in cells.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of HDAC11, a key enzyme responsible for the demyristoylation of proteins such as SHMT2. By inhibiting this process, this compound provides a powerful tool to study the functional consequences of preserving protein myristoylation. The modulation of the HDAC11-SHMT2 axis by this compound has been shown to impact important signaling pathways, including type I interferon signaling, highlighting its therapeutic potential in immunology and oncology. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the role of this compound and HDAC11 in various biological contexts. Future research should focus on elucidating the full spectrum of HDAC11 substrates, exploring the in vivo efficacy and safety of this compound and its analogs, and identifying patient populations that would most benefit from HDAC11-targeted therapies.

References

- 1. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 3. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 5. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Attributes | Graphviz [graphviz.org]

- 9. python 3.x - dot graph graphviz - Produce graph for nearest x branches from selected node - Stack Overflow [stackoverflow.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. HDAC11 Fluorogenic Assay Kit, Research Kits - CD BioSciences [epigenhub.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of HDAC11 in Biological Processes and its Targeted Inhibition by SIS17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 11 (HDAC11) is a unique class IV HDAC that plays a critical role in regulating various biological processes, including immune responses, cancer progression, and metabolism. Unlike other HDACs, HDAC11 exhibits potent defatty-acylase activity, which is over 10,000-fold more efficient than its deacetylase activity.[1] This distinct enzymatic function makes HDAC11 an attractive therapeutic target. SIS17 is a selective small molecule inhibitor of HDAC11 that has emerged as a valuable tool for elucidating the biological functions of this enzyme and for potential therapeutic development.[2][3] This technical guide provides an in-depth overview of the biological functions of HDAC11, the mechanism of its inhibition by this compound, and detailed experimental protocols for studying this interaction.

Biological Functions of HDAC11

HDAC11 is implicated in a diverse range of cellular processes, primarily through its enzymatic activity on both histone and non-histone proteins. Its functions are particularly prominent in the regulation of the immune system and in the pathophysiology of cancer.

Immune Regulation

HDAC11 is a key regulator of immune tolerance and activation.[4] One of its well-characterized roles is the negative regulation of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[4][5] By binding to the IL-10 promoter, HDAC11 is thought to mediate histone deacetylation, leading to transcriptional repression of the IL10 gene.[5] Consequently, inhibition of HDAC11 leads to increased IL-10 expression, which can suppress inflammatory responses.[4]

Furthermore, HDAC11 plays a crucial role in the type I interferon (IFN) signaling pathway. It achieves this by defatty-acylating serine hydroxymethyltransferase 2 (SHMT2), a metabolic enzyme.[1][6] The acylation status of SHMT2 affects the ubiquitination and cell surface levels of the type I IFN receptor (IFNαR1).[6][7] By removing the fatty acyl group from SHMT2, HDAC11 promotes the downregulation of IFNαR1, thereby attenuating type I IFN signaling.[5][6] Depletion or inhibition of HDAC11 results in increased expression of IFN-stimulated genes (ISGs), such as ISG15 and PKR.[5][6]

Role in Cancer

HDAC11 is overexpressed in various carcinomas, and its depletion has been shown to induce cell death and inhibit metabolic activity in cancer cell lines, suggesting it may be a viable drug target in oncology.[3] The combination of the HDAC11 inhibitor this compound with the chemotherapeutic agent Oxaliplatin has demonstrated synergistic cytotoxicity in K562 leukemia cells.[2] A pan-cancer analysis has identified HDAC11 as a potential immunological and prognostic biomarker, correlating with tumor mutational burden and microsatellite instability in several cancer types.[8]

This compound: A Selective HDAC11 Inhibitor

This compound is a potent and selective inhibitor of HDAC11.[2][3] Its selectivity is a key feature, as it allows for the specific interrogation of HDAC11 function without the confounding effects of inhibiting other HDAC isoforms.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound against HDAC11 and its selectivity over other HDACs have been quantified in several studies.

| Inhibitor | Target | Substrate | IC50 | Reference |

| This compound | HDAC11 | Myristoyl-H3K9 peptide | 0.83 µM | [2][3] |

| This compound | HDAC11 | Myristoyl-SHMT2 peptide | 270 nM | [3] |

| SIS7 | HDAC11 | Myristoyl-H3K9 peptide | 0.91 µM | [3] |

| SIS7 | HDAC11 | Myristoyl-SHMT2 peptide | 1.0 µM | [3] |

| FT895 | HDAC11 | Myristoyl-H3K9 peptide | 0.74 µM | [3] |

| FT895 | HDAC4 | 25 µM | [3] | |

| FT895 | HDAC8 | 9.2 µM | [3] |

Table 1: In vitro IC50 values of this compound and other inhibitors against HDACs.

| Treatment | Cell Line | Target Gene/Protein | Effect | Fold Change/Concentration Dependence | Reference |

| This compound | MCF7 | Fatty acylation of SHMT2 | Increased | Significant increase at 12.5 µM | [3] |

| HDAC11 Knockout | HAP1 | ISG15 mRNA | Increased | ~2.5-fold increase | [5] |

| HDAC11 Knockout | HAP1 | PKR mRNA | Increased | ~2-fold increase | [5] |

| HDAC11 Knockdown | MCF-7 | ISG15 mRNA | Increased | ~2-fold increase | [5] |

| HDAC11 Knockdown | MCF-7 | PKR mRNA | Increased | ~1.5-fold increase | [5] |

Table 2: Cellular effects of HDAC11 inhibition or depletion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of HDAC11 and its inhibition by this compound.

In Vitro HDAC11 Activity Assay (Fluorogenic)

This protocol is adapted from commercially available HDAC assay kits and can be used to determine the enzymatic activity of HDAC11 and assess the potency of inhibitors like this compound.[9][10]

Materials:

-

Recombinant human HDAC11 enzyme

-

HDAC fluorometric substrate (e.g., containing an acetylated lysine (B10760008) side chain)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HDAC inhibitor (e.g., this compound) or vehicle control (e.g., DMSO)

-

Lysine Developer (containing a protease and Trichostatin A to stop the reaction)

-

Black, flat-bottom 96-well plate

-

Fluorescence microplate reader

Procedure:

-

Prepare the HDAC11 enzyme solution by diluting the recombinant enzyme in Assay Buffer to the desired concentration.

-

Prepare the inhibitor solution by serially diluting this compound in Assay Buffer. Include a vehicle control (DMSO).

-

Add 50 µL of the diluted HDAC11 enzyme to each well of the 96-well plate.

-

Add 5 µL of the diluted inhibitor or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Prepare the substrate solution by diluting the HDAC fluorometric substrate in Assay Buffer.

-

Start the reaction by adding 50 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of Lysine Developer to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot for Detecting SHMT2 Acylation

This protocol describes the detection of changes in the fatty acylation of endogenous SHMT2 in cells treated with this compound.[3]

Materials:

-

Cell culture reagents

-

MCF7 cells

-

This compound

-

Alkyne-tagged palmitic acid analog (e.g., Alk14)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Streptavidin beads

-

Biotin-azide

-

Click chemistry reagents

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against SHMT2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Labeling:

-

Plate MCF7 cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) and 50 µM of Alk14 for 6 hours at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

-

Click Chemistry and Pulldown:

-

To 1 mg of protein lysate, add biotin-azide and perform a click chemistry reaction to attach biotin (B1667282) to the alkyne-tagged acylated proteins.

-

Add streptavidin beads to the lysates and incubate to pull down the biotinylated (acylated) proteins.

-

Wash the beads several times with Lysis Buffer to remove non-specifically bound proteins.

-

-

Western Blotting:

-

Elute the pulled-down proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SHMT2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of acylated SHMT2.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways regulated by HDAC11.

Caption: HDAC11-mediated regulation of IL-10 expression.

Caption: HDAC11 regulates Type I IFN signaling via SHMT2.

Experimental Workflows

The following diagram outlines a typical workflow for the screening and validation of HDAC11 inhibitors.

Caption: Workflow for HDAC11 inhibitor discovery and validation.

Conclusion

HDAC11 stands out as a unique epigenetic regulator with a predominant role as a defatty-acylase. Its involvement in critical biological processes, particularly in immune modulation and cancer, underscores its potential as a therapeutic target. The development of selective inhibitors like this compound has been instrumental in dissecting the intricate functions of HDAC11. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the biology of HDAC11 and explore its therapeutic potential. Future studies focusing on the in vivo efficacy and safety of HDAC11 inhibitors will be crucial for translating these promising preclinical findings into clinical applications.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC11 regulates type I interferon signaling through defatty-acylation of SHMT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. biorxiv.org [biorxiv.org]

- 8. selleckchem.com [selleckchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. HDAC11 Fluorogenic Assay Kit, Research Kits - CD BioSciences [epigenhub.com]

The Modulatory Effect of SIS17 on Serine Hydroxymethyltransferase 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine hydroxymethyltransferase 2 (SHMT2) is a critical mitochondrial enzyme in one-carbon (1C) metabolism, a fundamental biological process essential for nucleotide biosynthesis, methylation reactions, and redox homeostasis.[1] The dysregulation of SHMT2 has been implicated in various pathologies, particularly in cancer, where its elevated expression is often associated with malignant progression and therapeutic resistance.[1][2] This has rendered SHMT2 an attractive target for therapeutic intervention. SIS17 is a small molecule that has been identified to modulate SHMT2 function. However, its effect is not through direct inhibition of SHMT2's enzymatic activity. Instead, this compound targets an upstream regulator, histone deacetylase 11 (HDAC11), thereby indirectly influencing a post-translational modification of SHMT2.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound on SHMT2, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Mechanism of Action: Indirect Regulation of SHMT2 via HDAC11 Inhibition

This compound is a selective inhibitor of HDAC11.[5] HDAC11 is a class IV histone deacetylase that has been shown to possess defatty-acylation activity, specifically demyristoylation.[3][4] One of the known substrates of HDAC11 is SHMT2.[4] The enzymatic activity of HDAC11 removes a myristoyl group from SHMT2. By inhibiting HDAC11, this compound prevents the demyristoylation of SHMT2, leading to an increase in its fatty-acylated state.[3][4] This post-translational modification of SHMT2 has been linked to the regulation of type I interferon receptor signaling.[4] It is important to note that this fatty acylation does not appear to affect the core enzymatic activity of SHMT2 in one-carbon metabolism.[4]

Quantitative Data

The inhibitory potency of this compound against HDAC11 and its effect on SHMT2 acylation have been quantified in several studies. The following table summarizes the key quantitative findings.

| Parameter | Value | Context | Source |

| HDAC11 IC50 | 0.83 µM | General inhibitory concentration | [3][5] |

| HDAC11 IC50 | 270 nM | Inhibition of demyristoylation of a myristoyl-SHMT2 peptide in vitro | [4][6] |

| Cellular Concentration | 12.5 µM - 50 µM | Concentration range of this compound used to increase fatty acylation of SHMT2 in MCF7 cells | [4] |

Signaling Pathway

The interaction between this compound, HDAC11, and SHMT2 is part of a larger signaling network that influences cellular processes. The following diagram illustrates this pathway.

Caption: Signaling pathway illustrating this compound's inhibition of HDAC11, leading to increased myristoylation of SHMT2 and subsequent regulation of interferon signaling.

Experimental Protocols

A key experiment to determine the effect of this compound on SHMT2 is the cellular fatty acylation assay. The following is a detailed protocol based on published methods.[4]

Protocol: Cellular SHMT2 Fatty Acylation Assay

Objective: To determine the effect of this compound on the fatty acylation status of endogenous SHMT2 in mammalian cells.

Materials:

-

MCF7 cells (or other suitable cell line)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

This compound (dissolved in DMSO)

-

Alkyne-tagged palmitic acid analog (e.g., 17-octadecynoic acid)

-

Click chemistry reagents (e.g., biotin-azide, copper(II) sulfate, tris(2-carboxyethyl)phosphine (B1197953) hydrochloride (TCEP))

-

Streptavidin-conjugated magnetic beads

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibody against SHMT2

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate MCF7 cells in 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) and 50 µM of the alkyne-tagged palmitic acid analog for 6 hours at 37°C.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 1 mL of ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Click Chemistry Reaction:

-

To 1 mg of protein lysate, add the click chemistry reagents: biotin-azide, copper(II) sulfate, and TCEP.

-

Incubate at room temperature for 1 hour with gentle rotation.

-

-

Pulldown of Acylated Proteins:

-

Add pre-washed streptavidin-conjugated magnetic beads to the reaction mixture.

-

Incubate for 2 hours at 4°C with gentle rotation to capture biotin-tagged (i.e., acylated) proteins.

-

Wash the beads three times with lysis buffer.

-

-

Elution and Western Blot Analysis:

-

Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against SHMT2.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the cellular SHMT2 fatty acylation assay.

Caption: Workflow for the cellular SHMT2 fatty acylation assay, from cell treatment to data analysis.

Logical Relationships

The interplay between this compound, HDAC11, and SHMT2 and its downstream consequences can be summarized in a logical relationship diagram.

Caption: Logical flow of this compound's effect, from HDAC11 inhibition to the distinct consequences for SHMT2's post-translational modification and enzymatic function.

Conclusion

This compound exerts its effect on SHMT2 through an indirect mechanism, specifically by inhibiting the defatty-acylating enzyme HDAC11. This leads to an increase in the myristoylation of SHMT2, a post-translational modification that appears to be involved in the regulation of immune signaling pathways rather than the canonical enzymatic function of SHMT2 in one-carbon metabolism. For researchers and drug development professionals, this distinction is critical. Targeting SHMT2's post-translational modifications via upstream regulators like HDAC11 presents a novel therapeutic strategy that may offer a more nuanced approach to modulating SHMT2-related pathways, potentially uncoupling its role in immune signaling from its essential metabolic functions. Further investigation into the functional consequences of SHMT2 acylation is warranted to fully elucidate the therapeutic potential of this approach.

References

- 1. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]

Investigating the Therapeutic Potential of SIS17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIS17 is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. Emerging research has identified HDAC11 as a critical regulator of various cellular processes, positioning it as a promising therapeutic target for a range of diseases, including cancer, autoimmune disorders, and metabolic conditions. This compound exerts its inhibitory effect through a novel mechanism, targeting the defatty-acylase activity of HDAC11, rather than its deacetylase function. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols. While in vivo and clinical data are not yet available, this document serves as a valuable resource for researchers investigating the therapeutic potential of this promising preclinical compound.

Introduction to this compound and HDAC11

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. HDAC11, the most recently discovered member of the zinc-dependent HDACs, is unique in its structure and enzymatic activity. While its deacetylase activity is weak, HDAC11 exhibits robust defatty-acylase activity, specifically removing long-chain fatty acyl groups from lysine (B10760008) residues of substrate proteins. This distinct enzymatic function has opened new avenues for therapeutic intervention.

This compound has been identified as a selective inhibitor of HDAC11 with a reported IC50 of 0.83 μM.[1] Its selectivity for HDAC11 over other HDAC isoforms minimizes the potential for off-target effects, a common challenge with pan-HDAC inhibitors. The primary known substrate of HDAC11's defatty-acylase activity is serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[2] By inhibiting the demyristoylation of SHMT2, this compound can modulate downstream signaling pathways, highlighting its potential in various disease contexts.[2]

Mechanism of Action: The HDAC11-SHMT2 Signaling Axis

This compound's therapeutic potential stems from its ability to modulate the activity of SHMT2 by inhibiting its defatty-acylation by HDAC11. This targeted inhibition leads to an accumulation of myristoylated SHMT2, which in turn can influence various cellular pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from in vitro studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Substrate | IC50 (μM) | Reference |

| HDAC11 | Myristoyl-H3K9 peptide | 0.83 | [2] |

| HDAC11 | Myristoyl-SHMT2 peptide | 0.27 | [2] |

Table 2: Selectivity of this compound

| HDAC Isoform | Inhibition at 100 μM | Reference |

| HDAC1 | No significant inhibition | [2] |

| HDAC8 | No significant inhibition | [2] |

| HDAC4 | No significant inhibition | [2] |

| SIRT1 | No significant inhibition | [2] |

| SIRT2 | No significant inhibition | [2] |

| SIRT3 | No significant inhibition | [2] |

| SIRT6 | No significant inhibition | [2] |

Table 3: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Observation | Reference |

| MCF7 | SHMT2 Fatty Acylation | Increased fatty acylation at ≥12.5 μM | [2] |

| K562 | Synergistic Cytotoxicity | Synergistic with Oxaliplatin (B1677828) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.

In Vitro HDAC11 Inhibition Assay

This protocol is adapted from the methodology described in the discovery of this compound.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HDAC11.

Materials:

-

Recombinant human HDAC11

-

Myristoyl-H3K9 peptide or Myristoyl-SHMT2 peptide (substrate)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HPLC system

Procedure:

-

Prepare a series of dilutions of this compound in DMSO.

-

In a microplate, add the assay buffer, recombinant HDAC11, and the diluted this compound or DMSO (vehicle control).

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the myristoylated peptide substrate.

-

Incubate the reaction for a defined period (e.g., 1-2 hours) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).

-

Analyze the reaction mixture by reverse-phase HPLC to separate the acylated and deacetylated peptide fragments.

-

Quantify the peak areas corresponding to the substrate and product.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular SHMT2 Fatty Acylation Assay

This protocol describes the metabolic labeling approach to assess the effect of this compound on SHMT2 acylation in cells.[2]

Objective: To determine if this compound increases the fatty acylation of endogenous SHMT2 in a cellular context.

Materials:

-

MCF7 cells

-

Cell culture medium and supplements

-

Alkyne-tagged palmitic acid analog (Alk14)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA)

-

Streptavidin beads

-

SDS-PAGE and Western blotting reagents

-

Anti-SHMT2 antibody

Procedure:

-

Seed MCF7 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or DMSO as a control) and 50 μM Alk14 for 6 hours at 37°C.

-

Harvest the cells and lyse them in lysis buffer.

-

Perform a click chemistry reaction on the cell lysates by adding biotin-azide, copper sulfate, and TBTA to conjugate biotin (B1667282) to the alkyne-labeled proteins.

-

Incubate the reaction for 1 hour at room temperature.

-

Pull down the biotin-labeled proteins using streptavidin beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-SHMT2 antibody to detect the amount of acylated SHMT2.

-

Visualize the results using a chemiluminescence detection system.

Synergistic Cytotoxicity Assay

While a specific detailed protocol for this compound and oxaliplatin in K562 cells is not publicly available, a general methodology based on standard practices for assessing drug synergy is provided below.

Objective: To determine if this compound and oxaliplatin have a synergistic cytotoxic effect on K562 cells.

Materials:

-

K562 cells

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Oxaliplatin (dissolved in a suitable solvent)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Microplate reader

-

CompuSyn software or similar for synergy analysis

Procedure:

-

Determine the IC50 values of this compound and oxaliplatin individually in K562 cells after a 48-hour treatment period using a standard cell viability assay.

-

Design a combination matrix with varying concentrations of this compound and oxaliplatin, typically at constant ratios based on their individual IC50 values (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).

-

Seed K562 cells in 96-well plates and treat them with the single agents and the combinations for 48 hours.

-

Measure cell viability using a suitable reagent and a microplate reader.

-

Calculate the fraction of affected cells for each treatment condition.

-

Analyze the data using the Chou-Talalay method with CompuSyn software to determine the Combination Index (CI).

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

Therapeutic Potential and Future Directions

The selective inhibition of HDAC11 by this compound presents a compelling therapeutic strategy for a multitude of diseases.

-

Oncology: The synergistic effect of this compound with oxaliplatin in K562 leukemia cells suggests its potential as a combination therapy for hematological malignancies.[3] Further investigation into other cancer types where HDAC11 is overexpressed is warranted.

-

Autoimmune and Inflammatory Diseases: Given the role of HDAC11 in regulating immune responses, this compound could be explored for the treatment of conditions like multiple sclerosis and other autoimmune disorders.[2]

-

Metabolic Diseases: Preclinical studies with other HDAC11 inhibitors have shown promise in models of metabolic disorders.[4] The unique mechanism of this compound makes it an attractive candidate for further investigation in this area.

Future research should focus on:

-

In vivo characterization: Pharmacokinetic, pharmacodynamic, and toxicity studies in animal models are crucial to assess the safety and efficacy profile of this compound.

-

Biomarker development: Identifying biomarkers to predict response to this compound therapy will be essential for its clinical translation.

-

Exploration of novel combinations: Investigating the synergistic potential of this compound with other therapeutic agents could broaden its clinical utility.

Conclusion

This compound is a first-in-class selective inhibitor of HDAC11 with a well-defined in vitro mechanism of action. Its ability to modulate the fatty acylation of SHMT2 provides a novel approach to targeting diseases driven by aberrant HDAC11 activity. While the therapeutic journey of this compound is still in its nascent stages, the preclinical data presented in this guide underscore its significant potential. Further in-depth preclinical and eventual clinical investigations are imperative to fully elucidate the therapeutic promise of this innovative compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A pan-cancer analysis identifies HDAC11 as an immunological and prognostic biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

SIS17: A Technical Guide to a Selective HDAC11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SIS17 is a potent and selective small-molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family.[1] Developed through an activity-guided rational design approach, this compound demonstrates significant selectivity for HDAC11 over other HDAC isoforms. Its mechanism of action involves the inhibition of HDAC11's defatty-acylase activity, specifically preventing the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2). This targeted activity modulates downstream signaling pathways, including the type I interferon response, highlighting its potential as a chemical probe to explore HDAC11 biology and as a starting point for the development of novel therapeutics. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound.

Discovery and Rationale

This compound was developed through a rational design strategy that capitalized on the unique substrate preference of HDAC11 for long-chain fatty-acylated lysines.[1] Unlike other HDACs that primarily act as deacetylases, HDAC11 exhibits robust defatty-acylase activity.[2][3] The design of this compound was guided by the principle of creating a molecule that would specifically fit into the active site of HDAC11 and inhibit its enzymatic function. The core structure of this compound features a carbohydrazide (B1668358) moiety, which is crucial for its inhibitory activity, likely through chelation of the zinc ion in the HDAC11 active site.[1]

In Vitro Pharmacology

Potency and Selectivity

This compound is a potent inhibitor of HDAC11, with its inhibitory concentration (IC50) varying depending on the substrate used in the assay. When tested against a myristoylated histone H3 lysine (B10760008) 9 (H3K9) peptide, this compound exhibited an IC50 of 0.83 μM.[1][4] Its potency was even greater when assayed with a more physiologically relevant substrate, a myristoylated SHMT2 peptide, yielding an IC50 of 270 nM.[1]

A key feature of this compound is its high selectivity for HDAC11. In a panel of enzymatic assays, this compound showed no significant inhibition of other HDACs, including class I (HDAC1, HDAC8), class II (HDAC4), and class III (SIRT1, SIRT2, SIRT3, SIRT6) enzymes, even at concentrations as high as 100 μM.[1] This remarkable selectivity makes this compound a valuable tool for specifically probing the function of HDAC11.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Substrate | IC50 (μM) | Selectivity vs. other HDACs (at 100 μM) | Reference |

| HDAC11 | myristoyl-H3K9 peptide | 0.83 | No significant inhibition | [1] |

| HDAC11 | myristoyl-SHMT2 peptide | 0.27 | No significant inhibition | [1] |

| HDAC1 | N/A | >100 | N/A | [1] |

| HDAC4 | N/A | >100 | N/A | [1] |

| HDAC8 | N/A | >100 | N/A | [1] |

| SIRT1 | N/A | >100 | N/A | [1] |

| SIRT2 | N/A | >100 | N/A | [1] |

| SIRT3 | N/A | >100 | N/A | [1] |

| SIRT6 | N/A | >100 | N/A | [1] |

Cellular Activity

This compound has demonstrated activity in cellular assays, confirming its cell permeability and ability to engage its target within a cellular context. In MCF7 breast cancer cells, treatment with this compound led to a dose-dependent increase in the fatty acylation of endogenous SHMT2.[1] This provides direct evidence of this compound's ability to inhibit HDAC11's demyristoylase activity in living cells.

Furthermore, this compound exhibited synergistic cytotoxicity with the chemotherapeutic agent oxaliplatin (B1677828) in K562 chronic myeloid leukemia cells.[5] This suggests that inhibition of HDAC11 by this compound may sensitize cancer cells to other anti-cancer agents.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of HDAC11's enzymatic activity. HDAC11 is a zinc-dependent enzyme, and the carbohydrazide group of this compound is believed to chelate the zinc ion in the enzyme's active site, thereby blocking its catalytic function.[1] The specificity of this compound for HDAC11 is attributed to the unique structural features of its active site, which accommodates the long-chain fatty acyl substrates that HDAC11 preferentially acts upon.

The HDAC11-SHMT2 Signaling Pathway

A critical substrate of HDAC11 is serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme that plays a key role in one-carbon metabolism.[2][6] HDAC11 removes the myristoyl group from a specific lysine residue on SHMT2.[2] The acylation state of SHMT2 is believed to be a regulatory switch for its function. By inhibiting HDAC11, this compound increases the myristoylation of SHMT2. This post-translational modification has been shown to impact the type I interferon (IFN) signaling pathway.[2][3][6][7] While the precise molecular details are still under investigation, it is proposed that myristoylated SHMT2 influences the ubiquitination and cell surface levels of the type I IFN receptor.[2][6]

Experimental Protocols

In Vitro HDAC11 Enzymatic Assay

This protocol describes the determination of the IC50 value of this compound against HDAC11 using a myristoyl-H3K9 peptide substrate and HPLC-based detection.

Materials:

-

Recombinant human HDAC11

-

Myristoyl-H3K9 peptide substrate

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HPLC system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute this compound to the desired concentrations in the assay buffer.

-

In a microplate, combine recombinant HDAC11 and the myristoyl-H3K9 peptide substrate in the assay buffer.

-

Add the different concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).

-

Analyze the reaction products by reverse-phase HPLC to separate the acylated and deacetylated peptides.

-

Quantify the peak areas corresponding to the substrate and product.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular SHMT2 Acylation Assay

This protocol details the procedure to assess the effect of this compound on the fatty acylation of endogenous SHMT2 in cultured cells.

Materials:

-

MCF7 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Alkyne-tagged palmitic acid analog (e.g., 17-octadecynoic acid)

-

This compound

-

Lysis buffer

-

Biotin-azide

-

Click chemistry reaction components (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

-

Streptavidin beads

-

SDS-PAGE and Western blotting reagents

-

Anti-SHMT2 antibody

Procedure:

-

Culture MCF7 cells to the desired confluency.

-

Treat the cells with the alkyne-tagged palmitic acid analog and different concentrations of this compound for a specified time (e.g., 4-6 hours).

-

Lyse the cells and quantify the protein concentration.

-

Perform a click chemistry reaction by incubating the cell lysate with biotin-azide and the reaction components to attach biotin (B1667282) to the acylated proteins.

-

Enrich the biotinylated (acylated) proteins using streptavidin beads.

-

Elute the enriched proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Perform a Western blot using an anti-SHMT2 antibody to detect the amount of acylated SHMT2.

-

Analyze the band intensities to determine the relative change in SHMT2 acylation upon this compound treatment.

Preclinical Development and Future Directions

In Vivo Studies

To date, there is a lack of publicly available data on the in vivo pharmacokinetics, pharmacodynamics, and efficacy of this compound in animal models. While the in vitro profile of this compound is promising, its properties as a drug candidate, such as metabolic stability, bioavailability, and in vivo target engagement, remain to be determined. General methodologies for evaluating HDAC inhibitors in vivo often involve xenograft models of cancer, where the compound is administered systemically, and tumor growth is monitored. Pharmacodynamic assessments typically involve measuring histone acetylation or other target-specific biomarkers in tumor and surrogate tissues.

It has been suggested that some early-stage HDAC11 inhibitors, including this compound, may face challenges in clinical translation due to suboptimal pharmacokinetic properties or stability.[8] Further medicinal chemistry efforts may be required to optimize the lead compound for in vivo applications.

Clinical Trials

There are currently no registered clinical trials for this compound. The development of selective HDAC inhibitors is an active area of research, and the insights gained from studying this compound and other HDAC11-selective compounds will be valuable for the future design of clinical candidates.

Conclusion

This compound is a pioneering selective inhibitor of HDAC11 that has been instrumental in elucidating the defatty-acylase function of this enzyme and its role in regulating cellular signaling pathways. Its high selectivity makes it an invaluable research tool for dissecting the specific biological functions of HDAC11. While the in vivo and clinical development of this compound itself has not been reported, the knowledge generated from its discovery and characterization provides a strong foundation for the development of next-generation HDAC11 inhibitors with therapeutic potential in oncology, immunology, and other disease areas. Further optimization of this chemical scaffold may lead to drug candidates with improved pharmacokinetic and pharmacodynamic properties suitable for clinical investigation.

References

- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Deacetylation of serine hydroxymethyl-transferase 2 by SIRT3 promotes colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SIS17 in Gene Expression Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIS17 has emerged as a significant tool for studying the epigenetic regulation of gene expression. As a potent and selective inhibitor of histone deacetylase 11 (HDAC11), this compound offers a targeted approach to understanding the multifaceted roles of this unique class IV HDAC. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular signaling pathways, and the resulting regulation of gene expression. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate further research and drug development efforts.

Core Mechanism of Action

This compound's primary mode of action is the specific inhibition of HDAC11's enzymatic activity. Unlike other HDACs that primarily function as histone deacetylases, HDAC11 has been shown to be an efficient defatty-acylase.[1] this compound directly targets this activity, with a demonstrated half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[2][3][4][5]

The most well-characterized substrate of HDAC11 is serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme crucial for one-carbon metabolism.[5][6][7] HDAC11 removes myristoyl groups from lysine (B10760008) residues on SHMT2.[6] By inhibiting HDAC11, this compound prevents the demyristoylation of SHMT2, leading to an increase in its acylated state.[2][6] This alteration in the post-translational modification of SHMT2 is a key initiating event in the downstream signaling cascade that ultimately influences gene expression.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data related to the activity of this compound.

| Parameter | Value | Assay Condition | Reference |

| IC50 for HDAC11 | 0.83 µM | In vitro enzyme assay | [2][3] |

| Cellular Concentration for SHMT2 Acylation Increase | 12.5 - 50.0 µM | Treatment of MCF7 cells for 6 hours | [6] |

Table 1: In vitro and cellular activity of this compound.

| Cell Line | Treatment Concentration | Duration | Observed Effect on SHMT2 | Reference |

| MCF7 | 12.5 µM | 6 hours | Significant increase in fatty acylation | [6] |

| MCF7 | 25.0 µM | 6 hours | Significant increase in fatty acylation | [6] |

| MCF7 | 50.0 µM | 6 hours | Significant increase in fatty acylation | [6] |

Table 2: Effect of this compound on the fatty acylation of endogenous SHMT2 in MCF7 cells.

Signaling Pathways Modulated by this compound

The inhibition of HDAC11 by this compound triggers a cascade of events that modulate specific signaling pathways, thereby regulating gene expression. The primary pathway elucidated to date is the Type I Interferon (IFN) signaling pathway.